Desmethylene paroxetine hydrochloride

Pharmacology Metabolism SSRI

High-purity (≥98%) Desmethylene paroxetine hydrochloride, the primary urinary metabolite of paroxetine. Supplied as an analytical reference standard for LC-MS/MS or GC-MS method development and validation in clinical toxicology, therapeutic drug monitoring, and forensic urine drug testing. Pharmacologically inactive; used as a specific biomarker to confirm paroxetine exposure.

Molecular Formula C18H21ClFNO3
Molecular Weight 353.8 g/mol
Cat. No. B12278035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylene paroxetine hydrochloride
Molecular FormulaC18H21ClFNO3
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
InChIInChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H
InChIKeyGIPUDSSHAJOHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylene Paroxetine Hydrochloride: The Critical Paroxetine Metabolite for Analytical and Forensic Research Procurement


Desmethylene paroxetine hydrochloride (CAS 1394861-12-1), also known as paroxetine catechol analog, is the primary human urinary metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) paroxetine . It is a fully characterized, non-conjugated catechol intermediate formed via cytochrome P450 2D6-mediated demethylenation of the parent drug's methylenedioxy group [1][2]. This compound is supplied as a highly pure (≥95-98%) analytical reference standard and certified reference material for use in clinical toxicology, therapeutic drug monitoring (TDM), and forensic analysis applications . Unlike the parent compound, desmethylene paroxetine is considered pharmacologically inactive in vivo, a critical distinction for its specific research utility [3].

Why Procuring Desmethylene Paroxetine Hydrochloride as a Metabolite Standard is Non-Negotiable vs. Parent Paroxetine


Desmethylene paroxetine hydrochloride cannot be substituted with its parent compound, paroxetine hydrochloride, or other SSRI analytical standards for its primary application. The fundamental reason is its pharmacological inactivity; paroxetine's metabolites, including desmethylene paroxetine, are essentially inactive as serotonin reuptake inhibitors, with potencies ≤1/50th that of the parent drug [1][2]. Consequently, it does not serve as a pharmacological probe for SERT activity. Its irreplaceable value lies in its unique chemical identity and concentration profile in biological matrices as the principal human urinary metabolite . This makes it an essential, compound-specific reference standard for developing and validating quantitative analytical methods (LC/MS, GC/MS) in clinical and forensic toxicology where the goal is to detect paroxetine use, monitor patient compliance, or assess toxicity, not to study receptor pharmacology .

Quantitative Differentiation of Desmethylene Paroxetine Hydrochloride: A Procurement-Focused Evidence Guide


SERT Inhibition Potency: Desmethylene Paroxetine vs. Paroxetine

The primary functional differentiation of desmethylene paroxetine from its parent compound is its drastically reduced affinity for the serotonin transporter (SERT). Studies consistently indicate that the potency of this major metabolite is ≤1/50th that of paroxetine [1]. This renders it essentially inactive as a 5-HT reuptake inhibitor [2]. This contrasts sharply with paroxetine, which is one of the most potent SSRIs with a Ki of 0.72 nM for SERT .

Pharmacology Metabolism SSRI Structure-Activity Relationship

Metabolic Fate: Desmethylene Paroxetine as a CYP2D6-Dependent Catechol Intermediate vs. Active Metabolites of Other SSRIs

Desmethylene paroxetine is generated via CYP2D6-mediated demethylenation of paroxetine's methylenedioxy group, yielding a catechol intermediate and formic acid [1][2]. This process is a key point of differentiation from other SSRIs. For example, fluoxetine is metabolized to norfluoxetine, which is a pharmacologically active metabolite with a long half-life and contributes significantly to the drug's overall effect [3]. In contrast, the catechol intermediate is rapidly methylated and conjugated to inactive species, serving only as a clearance marker [4].

Drug Metabolism Pharmacogenomics Cytochrome P450 Toxicology

Analytical Standard Specification: Certified Reference Material (CRM) vs. Research-Grade Paroxetine

Desmethylene paroxetine hydrochloride is commercially available as a certified reference material (CRM) specifically designed for quantitative analytical applications. For instance, the Cerilliant product (now under MilliporeSigma) is supplied as a 1.0 mg/mL solution in methanol, ampule of 1 mL, and is suitable for use as a starting material for calibrators and controls in LC/MS or GC/MS testing . The solid material is available at ≥98% purity . This is in contrast to research-grade paroxetine, which, while also available as a CRM, is not a target analyte for monitoring drug exposure or compliance.

Analytical Chemistry Forensic Toxicology Method Validation Quality Control

Verified High-Impact Application Scenarios for Desmethylene Paroxetine Hydrochloride Based on Evidentiary Differentiation


Clinical & Forensic Toxicology: LC-MS/MS Method Development for Urine Drug Testing (UDT)

Desmethylene paroxetine hydrochloride serves as the essential certified reference material (CRM) for developing and validating quantitative LC-MS/MS or GC/MS assays aimed at detecting paroxetine use in urine . Its presence confirms exposure to the parent drug, making it a critical target analyte for clinical toxicology labs monitoring patient compliance or investigating overdoses, and for forensic labs in postmortem or criminal investigations . Its pharmacological inactivity is an asset, as it serves purely as a stable and specific biomarker without contributing to the measured pharmacological effect.

Therapeutic Drug Monitoring (TDM) & Pharmacokinetic Studies

In clinical pharmacology and TDM studies, quantifying desmethylene paroxetine in plasma or serum is necessary for understanding a patient's paroxetine metabolic profile and clearance rate . Since the metabolite is inactive, its levels provide a direct measure of drug elimination and can help clinicians assess the impact of factors like CYP2D6 genotype (poor vs. extensive metabolizers) or drug-drug interactions on paroxetine pharmacokinetics . This is in contrast to monitoring an active metabolite like norfluoxetine, which directly contributes to the therapeutic effect and toxicity profile.

Pharmaceutical Quality Control & Reference Standard Traceability

For pharmaceutical manufacturers and quality control laboratories, desmethylene paroxetine hydrochloride is a fully characterized compound used as a reference standard for the API paroxetine . It is used for analytical method development (AMD), method validation (AMV), and quality control (QC) applications to ensure the purity and identity of paroxetine drug substance and finished products. The standard can be provided with traceability against pharmacopeial standards (USP or EP), ensuring compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) .

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